molecular formula C23H26N2O6 B4602941 dimethyl 5-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)isophthalate

dimethyl 5-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)isophthalate

Cat. No.: B4602941
M. Wt: 426.5 g/mol
InChI Key: BUVHGXGDPKSYNX-UHFFFAOYSA-N
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Description

Dimethyl 5-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)isophthalate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)isophthalate typically involves multiple steps, starting with the preparation of the isophthalate core. The process often includes:

    Esterification: The initial step involves the esterification of isophthalic acid with methanol to form dimethyl isophthalate.

    Amidation: The next step is the amidation reaction where the ester is reacted with 3-aminobenzoyl chloride in the presence of a base to form the intermediate compound.

    Acylation: Finally, the intermediate is acylated with 2-ethylbutanoyl chloride to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)isophthalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)isophthalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which dimethyl 5-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)isophthalate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-[(2-ethylbutanoyl)amino]isophthalate
  • Dimethyl 5-[(3-butoxybenzoyl)amino]isophthalate

Uniqueness

Dimethyl 5-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)isophthalate is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

dimethyl 5-[[3-(2-ethylbutanoylamino)benzoyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-5-14(6-2)20(26)24-18-9-7-8-15(11-18)21(27)25-19-12-16(22(28)30-3)10-17(13-19)23(29)31-4/h7-14H,5-6H2,1-4H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVHGXGDPKSYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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